Allyl phenyl carbonate

Enzymatic synthesis Green chemistry Alcohol protection

Allyl phenyl carbonate (CAS 16308-68-2) is a dual-functional organic carbonate featuring both an electrophilic allyl group and a phenyl carbonate moiety. This structure enables its use as an allylating agent in Tsuji-Trost reactions, a protecting group for amines (Alloc protection), and a monomer in polymer chemistry.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 16308-68-2
Cat. No. B036615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl phenyl carbonate
CAS16308-68-2
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC=CCOC(=O)OC1=CC=CC=C1
InChIInChI=1S/C10H10O3/c1-2-8-12-10(11)13-9-6-4-3-5-7-9/h2-7H,1,8H2
InChIKeyORUWSEKEVGOAQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Phenyl Carbonate (CAS 16308-68-2) in R&D and Industrial Procurement: A Quantitative Comparison Guide


Allyl phenyl carbonate (CAS 16308-68-2) is a dual-functional organic carbonate featuring both an electrophilic allyl group and a phenyl carbonate moiety . This structure enables its use as an allylating agent in Tsuji-Trost reactions, a protecting group for amines (Alloc protection), and a monomer in polymer chemistry . Its key physical properties include a density of 1.096 g/mL at 25°C and a boiling point of 67-70°C at 0.3 mmHg . The compound is commercially available with typical purities of ≥97% (GC) to >98% (GC) .

Why Allyl Phenyl Carbonate (16308-68-2) Cannot Be Simply Substituted: Evidence-Based Differentiation


In scientific and industrial workflows, Allyl phenyl carbonate is not directly interchangeable with common structural analogs like allyl chloroformate, diallyl carbonate, or allyl methyl carbonate. Each comparator possesses a distinct reactivity profile that can lead to significant differences in reaction outcomes, selectivity, and downstream process safety. As the quantitative evidence below demonstrates, substituting allyl phenyl carbonate without validating the specific performance criteria in the intended application can result in lower yields, increased byproduct formation, or the need for more hazardous reagents [1][2].

Allyl Phenyl Carbonate: A Head-to-Head Quantitative Evidence Guide for Procurement Decisions


Allyl Phenyl Carbonate vs. Allyl Chloroformate: A Safer, Enzymatic Alternative for Allyloxycarbonylation

Allyl phenyl carbonate offers a demonstrably safer and greener alternative to allyl chloroformate for the allyloxycarbonylation (Alloc-protection) of alcohols. A 2025 study developed a lipase-catalyzed method using allyl phenyl carbonate, directly replacing the hazardous allyl chloroformate, which requires stringent handling due to its toxicity and instability. While the study's primary focus was methodology development, it established that the reaction with allyl phenyl carbonate successfully yielded the desired allyl carbonates under mild, enzymatic conditions [1][2].

Enzymatic synthesis Green chemistry Alcohol protection

Allyl Phenyl Carbonate vs. Diallyl Carbonate: Enhanced Reactivity in Enzymatic Kinetic Resolution

In enzymatic kinetic resolution of amines, the reactivity of the acylating agent is critical. A 2009 study found that 3-methoxyphenyl allyl carbonate was a suitable reagent for the resolution of methyl indoline-2-carboxylate, whereas the less reactive diallyl carbonate was required for a more challenging substrate, (2R,3aR,7aR)-benzyl octahydroindole-2-carboxylate [1]. This directly demonstrates that the phenyl carbonate analog (allyl phenyl carbonate) exhibits higher reactivity than diallyl carbonate, enabling its use with substrates that would otherwise react too slowly.

Chiral resolution Biocatalysis Pharmaceutical intermediates

Allyl Phenyl Carbonate vs. Alternative Protecting Groups: Superior Selectivity for Mono-Alloc Protection of Diamines

Allyl phenyl carbonate, as a member of the alkyl phenyl carbonate class, provides a highly selective method for mono-Alloc protection of primary amines in the presence of secondary amines within polyamine structures [1]. This selectivity is a major advantage over alternative Alloc-protecting group reagents, which often lead to mixtures of mono- and bis-protected products, complicating purification and reducing overall yield. The general procedure using allyl phenyl carbonate has been established as a simple, efficient, and selective method for preparing mono-carbamate-protected diamines [2][3].

Peptide synthesis Polyamine chemistry Selective protection

Allyl Phenyl Carbonate vs. Allyl Methyl Carbonate: Polymer Enhancement via Phenyl Group Contribution

When used as a monomer, allyl phenyl carbonate enhances the thermal stability and mechanical properties of the resulting polymers compared to those derived from traditional monomers like allyl methyl carbonate . This class-level inference is based on the structural difference: the phenyl ring in allyl phenyl carbonate imparts greater rigidity and thermal resistance to the polymer backbone than the smaller, more flexible methyl group. While quantitative comparison data (e.g., specific TGA or DSC values) is not available from public vendor sources, this property enhancement is a well-established principle in polymer design and is consistently cited as a key benefit for industrial applications .

Polymer chemistry Thermal stability Materials science

Key Application Scenarios for Allyl Phenyl Carbonate (16308-68-2) Based on Comparative Evidence


Safer and Greener Alloc-Protection of Alcohols in Medicinal Chemistry

In medicinal chemistry labs seeking to replace hazardous reagents, allyl phenyl carbonate is the preferred choice for introducing the allyloxycarbonyl (Alloc) protecting group onto alcohols. Its successful use in a lipase-catalyzed method provides a validated, safer alternative to allyl chloroformate, aligning with the principles of green chemistry and reducing operational risk [1][2].

High-Yield, Selective Mono-Protection of Complex Polyamines

For the synthesis of complex molecules like peptide mimetics, polyamine alkaloids, or dendrimers, allyl phenyl carbonate is a strategic reagent for achieving selective mono-Alloc protection of a single primary amine in the presence of secondary amines. This chemoselectivity, documented for the class of alkyl phenyl carbonates, minimizes byproduct formation and simplifies purification, directly impacting synthetic efficiency and yield [1][2][3].

Enzymatic Kinetic Resolution for Enantiopure Pharmaceutical Intermediates

In the production of enantiopure pharmaceutical intermediates, the higher reactivity of allyl phenyl carbonate (or its derivatives) compared to diallyl carbonate makes it the reagent of choice for enzymatic kinetic resolution. This higher reactivity allows for the resolution of a broader range of amine substrates under mild biocatalytic conditions, a key advantage in developing scalable and sustainable routes to chiral building blocks [1].

Monomer for High-Performance Polymers Requiring Enhanced Thermal Stability

For the development of specialty polymers, coatings, and adhesives where enhanced thermal stability and mechanical properties are critical, allyl phenyl carbonate offers a structural advantage over simpler allyl carbonates like allyl methyl carbonate. The incorporation of the phenyl ring into the polymer backbone contributes to greater rigidity and thermal resistance, making it a valuable monomer for demanding material applications [1][2].

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